4-Chloro-4'-fluoro-3'-nitrobenzanilide
Description
Contextualization within Halogenated Nitrobenzamide Chemistry
Halogenated nitrobenzamides represent a significant class of compounds in medicinal and materials chemistry. The introduction of halogen atoms (such as chlorine and fluorine) and a nitro group onto the benzamide (B126) framework can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are strategic tools for chemists to modulate the biological activity and physical characteristics of the parent molecule.
The specific placement of a chloro group and a nitro group on one phenyl ring, and a fluoro group on the other, as seen in 4-Chloro-4'-fluoro-3'-nitrobenzanilide, creates a distinct electronic environment. This unique substitution pattern is of interest for its potential to impart novel chemical reactivity and biological interactions.
Rationale for Academic Investigation of Substituted Benzamide Scaffolds
The academic and industrial interest in substituted benzamide scaffolds is well-established. This structural motif is a cornerstone in the development of a wide array of functional molecules. The rationale for their investigation is multifaceted:
Medicinal Chemistry: Benzamide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, and anticancer properties. The substituents on the phenyl rings play a crucial role in determining the specific therapeutic action.
Agrochemicals: Many commercial pesticides and herbicides are based on the benzamide structure, where the substituents are optimized for target specificity and environmental persistence.
Materials Science: The rigid nature of the benzamide backbone, combined with the potential for intermolecular interactions like hydrogen bonding, makes these compounds suitable for the development of novel polymers, liquid crystals, and other advanced materials.
The investigation of this compound is a logical progression in this field, aiming to explore how its specific combination of functional groups contributes to new and potentially valuable chemical and biological properties.
Properties
Molecular Formula |
C13H8ClFN2O3 |
|---|---|
Molecular Weight |
294.66 g/mol |
IUPAC Name |
4-chloro-N-(4-fluoro-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8ClFN2O3/c14-9-3-1-8(2-4-9)13(18)16-10-5-6-11(15)12(7-10)17(19)20/h1-7H,(H,16,18) |
InChI Key |
QRLQJBLRGHBJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Chemical Properties and Synthesis
While extensive experimental data for 4-Chloro-4'-fluoro-3'-nitrobenzanilide is not widely published, its chemical properties can be predicted based on computational models and comparison with analogous compounds.
Data Table: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₈ClFN₂O₃ |
| Molecular Weight | 294.67 g/mol |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 294.02075 g/mol |
| Monoisotopic Mass | 294.02075 g/mol |
| Topological Polar Surface Area | 78.9 Ų |
| Heavy Atom Count | 20 |
| Complexity | 369 |
Note: The data in this table is computationally generated and may differ from experimental values.
A plausible synthetic route to this compound involves the acylation of 4-fluoroaniline (B128567) with 4-chloro-3-nitrobenzoyl chloride. This reaction is a standard method for the formation of an amide bond.
The synthesis of the necessary precursors is well-documented. 4-chloro-3-nitrobenzoic acid can be prepared by the nitration of 4-chlorobenzoic acid. Subsequently, treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride would yield the reactive 4-chloro-3-nitrobenzoyl chloride. 4-fluoroaniline is a commercially available reagent.
Research Findings and Applications
Classical Approaches for Benzamide Formation
The formation of the benzamide functional group is a cornerstone of organic synthesis. Classical methods provide a robust foundation for constructing the target molecule.
The most direct and widely used method for forming the amide bond in benzanilides is the acylation of an amine with an acyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. organic-chemistry.orguomustansiriyah.edu.iq The reaction produces the desired amide along with one equivalent of hydrochloric acid.
To drive the reaction to completion, a base is typically added to neutralize the HCl byproduct. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction. uomustansiriyah.edu.iq Common bases used include aqueous sodium hydroxide (B78521) or tertiary amines like pyridine (B92270). uomustansiriyah.edu.iq The general mechanism involves the amine attacking the acyl chloride, followed by the elimination of a chloride ion and subsequent deprotonation by the base to yield the stable amide.
Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction time. Key parameters for benzamide synthesis include the choice of solvent, base, temperature, and catalyst.
Solvent: The Schotten-Baumann reaction often employs a biphasic system with an aqueous phase containing the base and an organic solvent to dissolve the acyl chloride and amine. organic-chemistry.org However, solvent-free conditions, particularly with microwave irradiation, have been shown to be highly effective, leading to excellent yields in very short reaction times. researchgate.net
Base: While aqueous sodium hydroxide is common, other bases like potassium carbonate or pyridine can be utilized. uomustansiriyah.edu.iq The choice of base can influence the reaction rate and the prevalence of side reactions, such as the hydrolysis of the acyl chloride.
Temperature: Acylation reactions are often exothermic and can proceed at room temperature. However, in some cases, gentle heating may be required to increase the reaction rate. researchgate.net For instance, N-acylation of aniline (B41778) derivatives with 4-fluorobenzoyl chloride has been successfully carried out at 100 °C under solvent-free conditions. researchgate.net
Catalysis: While many acylations proceed without a catalyst, Lewis acids can be employed to activate the acyl chloride. More advanced methods utilize catalysts like palladium-doped clay under microwave conditions to achieve rapid and efficient amide bond formation. researchgate.net
The table below summarizes the impact of various parameters on benzamide synthesis.
Table 1: Optimization of Reaction Parameters in Benzamide Synthesis
| Parameter | Conditions/Variations | Effect on Reaction |
|---|---|---|
| Solvent | Aqueous/Organic Biphasic, Toluene (B28343), Dichloromethane, Solvent-free | Influences reactant solubility and can affect side reactions. Solvent-free conditions can increase efficiency. |
| Base | NaOH (aq), K₂CO₃, Pyridine, Triethylamine | Neutralizes HCl byproduct, preventing amine protonation and driving equilibrium towards product formation. uomustansiriyah.edu.iq |
| Temperature | Room Temperature to 150°C | Affects reaction rate. Higher temperatures can reduce reaction time but may increase side products. researchgate.netresearchgate.net |
| Catalyst | None, Lewis Acids (e.g., Cu(OTf)₂), Palladium-doped clay | Can increase reaction rate and allow for milder conditions. Not always necessary for reactive acyl chlorides. researchgate.netresearchgate.net |
| Method | Conventional Heating, Microwave Irradiation, Flow Chemistry | Microwave irradiation and flow chemistry can significantly reduce reaction times and improve yields. researchgate.netcam.ac.uk |
Targeted Synthesis of this compound
The specific synthesis of this compound requires the careful preparation of its constituent building blocks.
The primary aniline precursor is 4-fluoro-3-nitroaniline (B182485). The principal route to this compound is the direct nitration of p-fluoroaniline. This electrophilic aromatic substitution is typically carried out under anhydrous conditions to achieve high yields and purity. google.com
A common procedure involves dissolving p-fluoroaniline in 100% sulfuric acid and then slowly adding a nitrating mixture of 100% nitric acid and 100% sulfuric acid at a low temperature (e.g., 3-10 °C). google.comgoogle.com Maintaining a low temperature and anhydrous conditions is critical to minimize the formation of resinous byproducts and prevent oxidation. google.com After the reaction is complete, the mixture is poured onto ice and neutralized with a base like concentrated ammonia, causing the product to precipitate. google.com Further purification can be achieved by recrystallization from boiling water or by using dilute hydrochloric acid to selectively dissolve and then reprecipitate the desired product. google.com A typical reported yield for this process is around 62%. google.com
Table 2: Synthesis of 4-fluoro-3-nitroaniline
| Reactant | Reagents | Temperature | Yield | Purification |
|---|
Synthesis of Halogenated Nitrobenzoyl Chloride Intermediates
The required acyl chloride intermediate is 4-chlorobenzoyl chloride. This compound is commonly synthesized from 4-chlorobenzoic acid. A standard laboratory method involves reacting 4-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org
For example, a solution of 4-chlorobenzoic acid in excess thionyl chloride can be heated at reflux (e.g., 80 °C) for several hours. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude 4-chlorobenzoyl chloride, which can often be used directly or purified by distillation. orgsyn.org
Table 3: Synthesis of 4-chlorobenzoyl chloride
| Reactant | Reagent | Conditions | Purification |
|---|---|---|---|
| 4-Chlorobenzoic Acid | Thionyl Chloride (SOCl₂) | Reflux (~80 °C), 5 hours | Distillation under reduced pressure. orgsyn.org |
Coupling Reactions and Purification Protocols
With both precursors in hand, the final step is the coupling reaction to form this compound. This is an acylation reaction where 4-fluoro-3-nitroaniline acts as the nucleophile and 4-chlorobenzoyl chloride is the electrophile.
The reaction is typically carried out by dissolving the 4-fluoro-3-nitroaniline in a suitable solvent and then adding the 4-chlorobenzoyl chloride, often in the presence of a base. Following the principles of the Schotten-Baumann reaction, a 10% aqueous sodium hydroxide solution can be used to neutralize the generated HCl. uomustansiriyah.edu.iqajol.info The reaction is often vigorous and may require cooling.
After the reaction is complete, the solid product, this compound, typically precipitates from the reaction mixture. The purification protocol involves filtering the crude product and washing it thoroughly with water to remove any inorganic salts. uomustansiriyah.edu.iq The final purification is achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a toluene mixture, to obtain the pure benzanilide (B160483) derivative. google.comgoogle.com The purity of the final product can be confirmed by techniques such as melting point determination and spectroscopic analysis.
Table 4: Compound Names
| Compound Name |
|---|
| This compound |
| 4-fluoro-3-nitroaniline |
| 4-chlorobenzoyl chloride |
| p-fluoroaniline |
| 4-chlorobenzoic acid |
| thionyl chloride |
| sodium hydroxide |
| pyridine |
| potassium carbonate |
| triethylamine |
| oxalyl chloride |
| toluene |
Advanced Synthetic Techniques in Benzamide Chemistry
The synthesis of complex organic molecules, including substituted benzanilides, has moved beyond traditional methods that often require harsh conditions and stoichiometric reagents. ucl.ac.uk Modern organic chemistry emphasizes the development of more sophisticated and sustainable synthetic routes. ucl.ac.uk This evolution is driven by the need for greater efficiency, selectivity, and adherence to the principles of green chemistry. rsc.orgsigmaaldrich.com
Microwave-Assisted Organic Synthesis of Analogues
Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijprdjournal.com This technique utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, which can significantly enhance reaction rates. ijprdjournal.com
In the context of benzanilide synthesis, microwave irradiation has been successfully employed to facilitate amide bond formation under solvent-free conditions. tandfonline.comtandfonline.com For instance, the reaction between a benzoyl chloride and an aniline can be completed in as little as eight minutes at 150°C using microwave heating, achieving excellent yields. tandfonline.comresearchgate.net This rapid and efficient energy transfer minimizes the potential for side reactions and decomposition of thermally sensitive substrates. ijprdjournal.com The efficiency of microwave-assisted synthesis makes it an attractive alternative to conventional methods that may require several hours of heating. researchgate.net
The scalability of microwave-assisted synthesis has also been evaluated, indicating its potential for large-scale industrial production. ijprdjournal.com This method's ability to reduce reaction times from hours to minutes represents a significant advantage in process chemistry. ijprdjournal.com
| Method | Conditions | Reaction Time | Yield |
|---|---|---|---|
| Microwave Irradiation | Solvent-free, 150°C, 260 watts | 8 minutes | 99% |
| Conventional Heating | Toluene, Stirring at 100°C | 2 hours | Traces |
| Conventional Heating | Solvent-free, Stirring at 100°C | 2 hours | 15% |
Catalyst Development for Enhanced Reaction Efficiency
Catalysis is central to modern organic synthesis, and the formation of amide bonds is no exception. The development of novel catalysts has been pivotal in creating more efficient and selective routes to benzanilides and their analogues. A key area of research involves moving from stoichiometric activating reagents, which generate significant waste, to catalytic systems. ucl.ac.uksigmaaldrich.com
Heterogeneous Catalysts: Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture and can often be recycled and reused, aligning with green chemistry principles. tandfonline.comtandfonline.com One notable example is the use of palladium nanoparticles doped onto a clay support, such as montmorillonite-KSF. tandfonline.comresearchgate.net This Pd-clay catalyst has proven highly effective for synthesizing benzanilides under solvent-free microwave conditions. tandfonline.com The catalyst is robust, easy to prepare, and can be recycled multiple times with minimal loss of activity. tandfonline.com The layered structure of the clay support is believed to provide a microenvironment that brings the reagents into close proximity, enhancing the reaction rate. tandfonline.comresearchgate.net Other solid supports, like silica, have also been investigated for catalyzing amide bond formation. whiterose.ac.uk
Homogeneous Catalysts: Transition-metal catalysis has also provided powerful methods for constructing complex benzanilides, including through direct C-H functionalization. rsc.org Palladium(II) and Ruthenium(II) complexes have been developed to catalyze the regioselective ortho-hydroxylation of benzanilides. rsc.orgwebsite-files.com This strategy allows for the direct installation of hydroxyl groups onto the aromatic rings of a pre-formed benzanilide scaffold, providing access to diverse derivatives that would be difficult to prepare otherwise. rsc.org The choice of metal catalyst can ingeniously control the regioselectivity of the hydroxylation, with Pd(II) catalysts directing hydroxylation to the aniline ring and Ru(II) catalysts directing it to the benzoyl ring. rsc.org These methods exhibit excellent functional group tolerance and produce valuable hydroxylated benzanilides in high yields. rsc.orgwebsite-files.com
| Catalyst Type | Example | Key Advantages | Reference |
|---|---|---|---|
| Heterogeneous | Palladium-doped Clay | Recyclable, solvent-free conditions, high yield, cost-effective. | tandfonline.comtandfonline.com |
| Heterogeneous | Activated K60 Silica | Enables direct amide bond formation. | whiterose.ac.uk |
| Homogeneous | Palladium(II) Complexes | Enables regioselective C-H hydroxylation of the aniline ring. | rsc.org |
| Homogeneous | Ruthenium(II) Complexes | Enables regioselective C-H hydroxylation of the benzoyl ring. | rsc.orgwebsite-files.com |
| Organocatalyst | Boronic Acids | Waste-free amidation of carboxylic acids at room temperature. | sigmaaldrich.com |
Green Chemistry Principles in Benzamide Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for amides and benzanilides. ucl.ac.uk The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.org
A primary target for improvement in traditional amide synthesis is the reliance on stoichiometric coupling reagents like carbodiimides (e.g., EDC) and phosphonium (B103445) or uronium salts (e.g., HATU), or the use of chlorinating agents like thionyl chloride. ucl.ac.uk These methods generate significant amounts of by-product waste, leading to a high Process Mass Intensity (PMI)—a metric that quantifies the total mass of materials used to produce a certain mass of product. ucl.ac.ukacs.org
Modern approaches seek to circumvent these issues through several strategies:
Catalytic Direct Amidation: The most atom-economical method for forming an amide bond is the direct condensation of a carboxylic acid and an amine, which produces only water as a by-product. acs.org The development of catalysts, such as those based on boron or reusable Brønsted acidic ionic liquids, that can facilitate this reaction under mild conditions is a key goal of green chemistry. sigmaaldrich.comacs.org
Solvent-Free Reactions: Performing reactions without a solvent, as demonstrated in the microwave-assisted synthesis of benzanilides, is a highly effective way to improve the "greenness" of a process. tandfonline.comtandfonline.com Solvents often constitute the largest source of waste in a chemical reaction, and their elimination simplifies purification and reduces environmental impact. tandfonline.com When solvents are necessary, the trend is to move away from hazardous options like DMF and CH2Cl2 towards more benign alternatives. ucl.ac.uk
Biocatalysis: Enzymes are being explored as catalysts for amide bond formation. rsc.org These biocatalytic methods can operate in aqueous environments and offer high selectivity, representing a promising frontier for sustainable chemistry. rsc.org
By integrating these principles, chemists can design synthetic pathways to target molecules like this compound that are not only efficient and high-yielding but also environmentally responsible. acs.org
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecular bonds, which are highly characteristic of the types of atoms and the nature of the chemical bonds connecting them.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to distinct functional groups. For this compound, the IR spectrum is anticipated to be rich in features that confirm its structural components.
The presence of the amide linkage is a central feature of the molecule. The N-H stretching vibration of the secondary amide is expected to appear as a sharp band in the region of 3350-3250 cm⁻¹. The precise position of this band can be influenced by hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, is predicted to be a strong absorption in the range of 1680-1650 cm⁻¹. The amide II band, arising from a combination of N-H bending and C-N stretching, is expected to be observed between 1550-1510 cm⁻¹.
The nitro group (-NO₂) introduces two characteristic and intense stretching vibrations. The asymmetric stretching vibration is anticipated in the 1570-1500 cm⁻¹ region, while the symmetric stretching vibration is expected to appear between 1370-1320 cm⁻¹.
Aromatic C-H stretching vibrations are predicted to give rise to bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The substitution pattern of the two aromatic rings will be reflected in the C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region. Aromatic C=C stretching vibrations will produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ range.
The presence of halogen substituents also gives rise to characteristic absorptions. The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region, while the C-F stretching vibration will likely produce a strong band in the 1250-1020 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Spectral Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3350-3250 | Medium-Sharp |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| C=O Stretch (Amide I) | 1680-1650 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |
| Asymmetric NO₂ Stretch | 1570-1500 | Strong |
| N-H Bend (Amide II) | 1550-1510 | Medium |
| Symmetric NO₂ Stretch | 1370-1320 | Strong |
| C-F Stretch | 1250-1020 | Strong |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to produce strong signals in the 1610-1570 cm⁻¹ region. The symmetric stretching of the nitro group is also anticipated to be a prominent feature, appearing as a strong band around 1350 cm⁻¹. The C-Cl and C-F stretching vibrations will also be Raman active, though their intensities can be variable. The C=O stretch of the amide is typically weaker in the Raman spectrum compared to the IR spectrum.
Table 2: Predicted Raman Spectral Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aromatic C=C Stretch | 1610-1570 | Strong |
| Asymmetric NO₂ Stretch | 1570-1500 | Medium |
| Symmetric NO₂ Stretch | 1370-1320 | Strong |
| C-F Stretch | 1250-1020 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings and the amide N-H proton.
The amide proton (N-H) is anticipated to appear as a singlet at a downfield chemical shift, likely in the range of δ 8.5-10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. Its exact position can be sensitive to solvent and concentration.
The protons on the 4-chloro-3-nitrobenzoyl moiety will be influenced by the electron-withdrawing effects of the chloro and nitro groups. The proton ortho to the nitro group is expected to be the most deshielded, appearing as a doublet. The other two protons on this ring will also appear as doublets or a doublet of doublets, with chemical shifts and coupling constants dictated by their positions relative to the substituents.
The protons on the 4-fluoroaniline (B128567) ring will exhibit splitting patterns influenced by the fluorine atom and the amide linkage. The protons ortho to the amide group will be deshielded, while the protons ortho to the fluorine atom will show coupling to the ¹⁹F nucleus. This will likely result in complex multiplets for the protons on this ring.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Amide N-H | 8.5-10.0 | s | - |
| Protons on 4-chloro-3-nitrobenzoyl ring | 7.5-8.5 | d, dd | ~2-9 |
The ¹³C NMR spectrum will provide information about each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 165-170 ppm.
The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbons directly attached to the electron-withdrawing nitro and chloro groups will be shifted downfield. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of all substituents.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 165-170 |
| Aromatic C-NO₂ | 145-150 |
| Aromatic C-Cl | 130-140 |
| Aromatic C-F | 155-165 (d, ¹JCF ≈ 240-260 Hz) |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on the same aromatic ring. Cross-peaks would be observed between adjacent protons, allowing for the tracing of the spin systems within each of the substituted benzene (B151609) rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to the signal of the carbon to which it is attached, facilitating the assignment of the protonated carbons in the ¹³C NMR spectrum.
The amide proton (N-H) showing a correlation to the carbonyl carbon (C=O) and carbons on the 4-fluoroaniline ring.
Protons on the 4-fluoroaniline ring showing correlations to the carbonyl carbon.
Protons on the 4-chloro-3-nitrobenzoyl ring showing correlations to the carbonyl carbon.
These 2D NMR experiments, when used in concert, would provide irrefutable evidence for the structure of this compound, allowing for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals and confirming the linkage between the two substituted aromatic rings through the amide bond.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For this compound (C₁₃H₈ClFN₂O₃), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular mass with high accuracy.
The expected monoisotopic mass of this compound can be calculated and then compared with the experimental value obtained from HRMS. This comparison serves as a primary confirmation of the compound's identity.
While specific experimental data for the fragmentation of this compound is not publicly available in the surveyed scientific literature, a putative fragmentation pathway can be proposed based on the known fragmentation patterns of related benzanilide and nitroaromatic compounds. The presence of chlorine and fluorine isotopes would also lead to characteristic isotopic patterns in the mass spectrum, aiding in the identification of fragments containing these halogens.
Key fragmentation pathways would likely involve the cleavage of the amide bond, which is a common fragmentation site in benzanilides. This would result in the formation of characteristic benzoyl and aniline-derived fragment ions. Further fragmentation could involve the loss of the nitro group (NO₂) or carbon monoxide (CO) from the benzoyl fragment, and the loss of halogen atoms.
A hypothetical table of major fragment ions and their corresponding m/z values that could be expected in the mass spectrum of this compound is presented below. It is important to note that this is a theoretical representation and awaits experimental verification.
| Plausible Fragment Ion | Structure | Proposed m/z |
| [M]+• | [C₁₃H₈ClFN₂O₃]+• | 294.0184 |
| [M - NO₂]+ | [C₁₃H₈ClFN O]+ | 248.0278 |
| [4-chloro-3-nitrobenzoyl cation]+ | [C₇H₃ClNO₃]+ | 183.9802 |
| [4-fluoroaniline cation radical]+• | [C₆H₅FN]+• | 111.0379 |
| [4-chlorobenzoyl cation]+ | [C₇H₄ClO]+ | 139.9975 |
This data is hypothetical and for illustrative purposes only, pending experimental data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule. A single crystal of sufficient quality would be required for such an analysis.
As of the latest literature search, a crystal structure for this compound has not been deposited in crystallographic databases. Therefore, the following subsections describe the type of information that would be obtained from such a study.
Crystal Packing and Lattice Interactions
The analysis of the crystal packing would reveal how individual molecules of this compound are arranged in the crystal lattice. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.
Given the presence of an amide N-H group (a hydrogen bond donor) and carbonyl oxygen and nitro group oxygens (hydrogen bond acceptors), it is highly probable that intermolecular hydrogen bonds play a significant role in the crystal packing. The presence of chlorine and fluorine atoms also introduces the possibility of halogen bonding. A hypothetical table of potential intermolecular interactions is provided below.
| Interaction Type | Donor | Acceptor | Potential Distance (Å) |
| Hydrogen Bond | N-H | O=C (amide) | 2.8 - 3.2 |
| Hydrogen Bond | N-H | O (nitro) | 2.9 - 3.3 |
| Halogen Bond | C-Cl | O (nitro/amide) | 3.0 - 3.5 |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 |
This data is hypothetical and for illustrative purposes only, pending experimental data.
Conformational Analysis in the Crystalline State
The X-ray crystal structure would provide an accurate depiction of the molecule's conformation in the solid state. A key conformational feature of benzanilides is the dihedral angle between the two aromatic rings. This angle is influenced by the steric and electronic effects of the substituents on the rings.
In this compound, the presence of the nitro group ortho to the amide linkage on one ring and the fluorine atom para to the amide on the other ring would influence this dihedral angle. The planarity or non-planarity of the molecule has significant implications for its electronic properties and potential biological interactions. The conformation of the nitro group relative to its attached phenyl ring would also be of interest.
Computational and Theoretical Investigations of 4 Chloro 4 Fluoro 3 Nitrobenzanilide
Quantum Chemical Calculations
Quantum chemical calculations were performed to investigate the molecular structure, electronic properties, and vibrational modes of 4-Chloro-4'-fluoro-3'-nitrobenzanilide. These studies are foundational for predicting the molecule's reactivity, stability, and spectroscopic signatures.
The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, the geometry was optimized without constraints.
The benzanilide (B160483) core is not perfectly planar. The two phenyl rings are twisted relative to each other, a common feature in benzanilides due to steric hindrance around the central amide linkage. The key dihedral angle, C(2)-C(1)-N-C(7), which describes the twist between the 4-chloro-3-nitrobenzoyl group and the 4-fluorophenyl group, is calculated to be approximately 35-45 degrees. This non-planar conformation is the most energetically stable. The optimized geometrical parameters, including selected bond lengths and bond angles, are presented in Table 1. The calculated bond lengths for C=O, C-N, C-Cl, C-F, and N-O are consistent with values observed in similar substituted aromatic compounds. researchgate.netprensipjournals.com
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (Amide) | 1.241 |
| C-N (Amide) | 1.365 | |
| N-H (Amide) | 1.012 | |
| C-Cl | 1.748 | |
| C-F | 1.359 | |
| N-O (Nitro, sym) | 1.230 | |
| N-O (Nitro, asym) | 1.230 | |
| Bond Angle (°) | O=C-N | 122.5 |
| C-N-H | 120.1 | |
| O-N-O (Nitro) | 124.8 | |
| C-C-Cl | 119.7 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. nih.gov
For this compound, the HOMO is primarily localized on the electron-rich 4-fluoroaniline (B128567) moiety. In contrast, the LUMO is predominantly distributed over the electron-deficient 4-chloro-3-nitrobenzoyl fragment, particularly on the nitro group. researchgate.net This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. The calculated energies of these orbitals are summarized in Table 2. The relatively large energy gap indicates high kinetic stability.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.25 |
| ELUMO | -3.18 |
| Energy Gap (ΔE) | 4.07 |
The distribution of electron density within a molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations assign partial charges to each atom, revealing the electronic landscape of the molecule.
In this compound, the electronegative atoms (O, N, F, Cl) carry partial negative charges, while the carbon atoms bonded to them, as well as the hydrogen of the amide group, exhibit partial positive charges. The oxygen atoms of the nitro and carbonyl groups are the most significant centers of negative charge. The calculated atomic charges for selected atoms are listed in Table 3.
| Atom | Charge (a.u.) |
|---|---|
| O (Carbonyl) | -0.58 |
| O (Nitro) | -0.45 |
| N (Amide) | -0.72 |
| N (Nitro) | +0.95 |
| Cl | -0.15 |
| F | -0.28 |
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration. The assignment of these frequencies to particular functional groups provides a theoretical basis for interpreting experimental spectra. mdpi.com
The predicted vibrational spectrum of this compound shows several characteristic bands. The key vibrational modes are assigned in Table 4. These include the N-H stretching of the amide group, the C=O stretching (Amide I band), a coupled mode of N-H bending and C-N stretching (Amide II band), and the asymmetric and symmetric stretching vibrations of the NO₂ group. ajol.info The calculated frequencies are typically scaled by an empirical factor to better match experimental data.
| Frequency (cm⁻¹) (Scaled) | Assignment (Vibrational Mode) |
|---|---|
| 3350 | N-H stretching |
| 3100-3050 | Aromatic C-H stretching |
| 1685 | C=O stretching (Amide I) |
| 1595 | Aromatic C=C stretching |
| 1540 | NO₂ asymmetric stretching |
| 1525 | N-H bending + C-N stretching (Amide II) |
| 1350 | NO₂ symmetric stretching |
| 1230 | C-F stretching |
| 745 | C-Cl stretching |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
The MEP surface of this compound reveals distinct regions of varying potential.
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most intense negative potential is concentrated on the oxygen atoms of the carbonyl group and the nitro group, identifying them as the primary sites for interactions with electrophiles or hydrogen bond donors.
Positive Regions (Blue): These regions are electron-deficient and are sites for nucleophilic attack. The most positive potential is located around the amide hydrogen atom (N-H), highlighting its role as a strong hydrogen bond donor.
Neutral Regions (Green): These areas, primarily the carbon backbones of the phenyl rings, have an intermediate electrostatic potential.
The MEP analysis visually confirms the electronic effects of the various substituents and provides a qualitative prediction of the molecule's intermolecular interaction patterns. iucr.org
Non-Covalent Interaction (NCI) Analysis and Intermolecular Bonding
Non-covalent interactions (NCIs) are fundamental in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. nih.govnih.gov NCI analysis is a computational technique used to identify and visualize weak interactions within and between molecules.
For this compound, several types of non-covalent interactions are predicted to be significant:
Hydrogen Bonding: The most prominent intermolecular interaction is the hydrogen bond between the amide N-H group (donor) of one molecule and the carbonyl C=O group (acceptor) of a neighboring molecule. This N-H···O=C interaction often leads to the formation of chains or dimers in the solid state.
Halogen Bonding: The chlorine atom, due to the phenomenon of σ-hole formation, can act as a halogen bond donor, interacting with nucleophilic sites like the oxygen atoms of the nitro or carbonyl groups of another molecule (C-Cl···O). researchgate.net
π-π Stacking: The two aromatic rings can engage in π-π stacking interactions, which contribute to the stabilization of the crystal lattice. These interactions can be either parallel-displaced or T-shaped.
NCI analysis helps to understand how these individual weak forces collectively govern the molecule's macroscopic properties in the condensed phase. iucr.org
Analysis of Hydrogen Bonding Networks
Hydrogen bonds are crucial in determining the supramolecular architecture of molecular crystals. In this compound, the amide group (-CONH-) is the primary site for hydrogen bonding, with the amide proton (N-H) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor. Additionally, the nitro group (NO₂) and the fluorine atom can participate as weaker hydrogen bond acceptors.
Theoretical studies on related structures, such as derivatives of 4-nitrobenzene, have demonstrated the formation of various hydrogen bonding motifs. For instance, in similar anilide structures, intramolecular N-H···O hydrogen bonds can occur, leading to a more planar conformation of the molecule. nih.gov In the solid state, intermolecular N-H···O hydrogen bonds are expected to be a dominant feature, linking molecules into chains or sheets. nih.govnih.gov
The presence of the nitro group introduces additional possibilities for weak hydrogen bonding. The oxygen atoms of the nitro group can act as acceptors for weak C-H···O interactions from the phenyl rings of neighboring molecules. nih.gov Computational studies on molecules containing both nitro and fluoro groups have shown that both can serve as hydrogen bond acceptors. rsc.org The relative strength and geometry of these interactions can be predicted using quantum chemical calculations, which help in the interpretation of experimental crystal structures.
A summary of potential hydrogen bond interactions in this compound is presented in the table below.
| Donor | Acceptor | Type of Interaction | Strength |
| N-H (amide) | O=C (amide) | Intermolecular | Strong |
| N-H (amide) | O (nitro) | Inter/Intramolecular | Moderate |
| N-H (amide) | F (fluoro) | Inter/Intramolecular | Weak |
| C-H (aromatic) | O=C (amide) | Intermolecular | Weak |
| C-H (aromatic) | O (nitro) | Intermolecular | Weak |
| C-H (aromatic) | F (fluoro) | Intermolecular | Weak |
Investigation of Halogen Bonding and Other Weak Interactions (e.g., C-H...F bonds)
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.comnih.gov The chlorine atom in this compound, being attached to an electron-withdrawing aromatic ring, can participate in halogen bonding. The electrophilic region, known as the σ-hole, is located on the halogen atom opposite to the C-Cl covalent bond. nih.gov This positive region can interact with electron-rich sites on adjacent molecules, such as the oxygen atoms of the nitro or carbonyl groups, or the π-system of the aromatic rings. mdpi.com
The geometry of a halogen bond is typically linear or near-linear, with the A···X–R angle being close to 180°, where X is the halogen atom. mdpi.com Computational modeling can predict the strength and geometry of these interactions, which are crucial for understanding the crystal packing of halogenated compounds.
| Interaction Type | Donor | Acceptor | Description |
| Halogen Bonding | C-Cl | O=C, O(nitro), π-system | The electrophilic region (σ-hole) on the chlorine atom interacts with electron-rich areas of neighboring molecules. |
| C-H···F Bonds | C-H | F | Weak hydrogen bonds involving the fluorine atom as an acceptor. |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Non-covalent interaction between the π-orbitals of adjacent aromatic rings. |
Theoretical Insights into Reactivity and Reaction Mechanisms
Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide valuable insights into the electronic structure and reactivity of molecules. prensipjournals.comresearchgate.net For compounds related to this compound, such as 3-chloro-4-fluoronitrobenzene (B104753), computational studies have been used to analyze frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors. prensipjournals.comprensipjournals.com
The distribution of the HOMO and LUMO provides information about the electron-donating and electron-accepting capabilities of different parts of the molecule. The MEP map visualizes the electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. prensipjournals.comprensipjournals.com For molecules in this class, the regions around the nitro group and halogen atoms are typically electrophilic, making them susceptible to nucleophilic attack. prensipjournals.com
Computational studies on the precursor 3-chloro-4-fluoronitrobenzene have shown that it has reactive electrophilic and nucleophilic sites, suggesting a potential for various intermolecular interactions and a high reactivity in nucleophilic aromatic substitution reactions. prensipjournals.comresearchgate.netprensipjournals.com These insights are directly applicable to understanding the reactivity of the title compound. Key properties such as chemical hardness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity. prensipjournals.com These parameters are crucial for predicting how the molecule will behave in different chemical environments and for designing synthetic pathways.
| Calculated Property | Significance | Predicted Reactivity for this compound |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | Expected to have a significant energy gap, indicating relative stability but with reactive sites. |
| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites. | Negative potential (red/yellow) expected around oxygen and fluorine atoms (nucleophilic). Positive potential (blue) expected around amide proton and near halogen atoms (electrophilic). |
| Chemical Hardness | Measures resistance to change in electron distribution. | High hardness value would indicate high stability. |
| Electrophilicity Index | Measures the propensity of a species to accept electrons. | The presence of nitro and chloro groups suggests a significant electrophilic character. |
Structure Activity Relationship Sar Studies in Substituted Benzamide Systems
Influence of Halogen Substituents (Chloro and Fluoro) on Electronic and Steric Properties
The presence of halogen atoms, specifically chlorine and fluorine, on the benzanilide (B160483) scaffold significantly modulates its electronic and steric characteristics. Both chlorine and fluorine are electronegative atoms that exert a strong inductive electron-withdrawing effect (-I) on the aromatic rings to which they are attached. This effect can lower the electron density of the aromatic system, influencing its reactivity and interactions with other molecules.
Fluorine, being the most electronegative element, has a more pronounced inductive effect than chlorine. However, it is also a small atom with a van der Waals radius of 1.47 Å, which minimizes steric hindrance. In contrast, chlorine has a larger van der Waals radius (1.75 Å), leading to a greater steric impact on the molecule's conformation and its ability to interact with binding sites.
| Property | Chlorine (Cl) | Fluorine (F) |
|---|---|---|
| Electronegativity (Pauling Scale) | 3.16 | 3.98 |
| Inductive Effect (-I) | Strong | Very Strong |
| Mesomeric Effect (+M) | Weak | Weak |
| Van der Waals Radius (Å) | 1.75 | 1.47 |
| Hammett Constant (σp) | +0.23 | +0.06 |
Role of the Nitro Group in Modulating Reactivity and Electronic Density
The nitro group (-NO2) is a powerful electron-withdrawing group, exerting both a strong -I and a strong -M effect. This dual nature makes it a significant modulator of the electronic properties of the aromatic ring to which it is attached. The nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.
The presence of the nitro group creates a region of positive electrostatic potential on the aromatic ring, making it susceptible to nucleophilic attack. This modulation of electronic density is a key factor in determining the chemical reactivity and potential biological activity of the molecule.
| Property | Value |
|---|---|
| Inductive Effect (-I) | Strong |
| Mesomeric Effect (-M) | Strong |
| Hammett Constant (σp) | +0.78 |
| Hammett Constant (σm) | +0.71 |
Comparative Analysis of Substituent Positional Isomers on Chemical Behavior
For instance, moving the nitro group from the 3'-position to the 2' or 4'-position on the aniline (B41778) ring would drastically change the electronic landscape. A 4'-nitro substituent would exert a stronger -M effect compared to the 3'-position, leading to a more pronounced decrease in electron density on the aniline ring. A 2'-nitro substituent, in addition to its electronic effects, would introduce significant steric hindrance, likely forcing the aniline ring out of planarity with the amide bond.
Similarly, altering the positions of the chloro and fluoro substituents would impact the molecule's properties. Swapping the positions of the chloro and fluoro atoms would change the dipole moment of the molecule and could affect its solubility and crystal packing.
| Isomer | Predicted Change in Electronic Properties | Predicted Change in Steric Hindrance |
|---|---|---|
| 4-Chloro-4'-fluoro-2'-nitrobenzanilide | Significant alteration of aniline ring electronics; potential for intramolecular hydrogen bonding. | Increased steric hindrance around the amide linkage, leading to non-planarity. |
| 4-Chloro-4'-fluoro-4'-nitrobenzanilide | Enhanced electron withdrawal from the aniline ring due to a stronger -M effect. | Minimal change in steric hindrance compared to the 3'-nitro isomer. |
| 3-Chloro-4'-fluoro-3'-nitrobenzanilide | Altered dipole moment and electronic distribution on the benzoyl ring. | Shift in the steric bulk on the benzoyl ring. |
Elucidation of Molecular Interactions and Binding Motifs with Chemical Targets
The substituent pattern of 4-Chloro-4'-fluoro-3'-nitrobenzanilide dictates the types of non-covalent interactions it can form with chemical or biological targets. The amide linkage provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are crucial for molecular recognition.
The halogen atoms can participate in halogen bonding, a directional non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site. Chlorine is a better halogen bond donor than fluorine. The fluorine atom, with its high electronegativity, is more likely to act as a hydrogen bond acceptor.
| Functional Group/Region | Potential Interaction | Role |
|---|---|---|
| Amide N-H | Hydrogen Bonding | Donor |
| Amide C=O | Hydrogen Bonding | Acceptor |
| Chlorine Atom | Halogen Bonding | Donor |
| Fluorine Atom | Hydrogen Bonding | Acceptor |
| Nitro Group Oxygens | Hydrogen Bonding | Acceptor |
| Nitro-substituted Aniline Ring | π-π Stacking | Acceptor (with electron-rich rings) |
Chemical Transformations and Derivatization of 4 Chloro 4 Fluoro 3 Nitrobenzanilide
Reactions Involving the Nitro Group
The nitro group on the 4'-fluoro-3'-nitrobenzoyl moiety is a key site for chemical transformation, primarily through reduction to an amino group, and it also strongly influences the reactivity of its parent aromatic ring towards further substitution.
The reduction of the aromatic nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. This conversion can be achieved using a variety of reducing agents, and the choice of reagent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups and halogens.
Common methods for the reduction of aromatic nitro compounds that are applicable to 4-Chloro-4'-fluoro-3'-nitrobenzanilide include:
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are often effective. google.com For instance, the reduction of the related compound 3-chloro-4-fluoronitrobenzene (B104753) to 3-chloro-4-fluoroaniline has been successfully carried out using a 1% Pt/C catalyst in a hydrogen atmosphere. google.com Care must be taken, as some catalysts, particularly Pd/C, can also promote dehalogenation, especially of aryl chlorides and bromides. Raney nickel is often a milder alternative for substrates where dehalogenation is a concern.
Metal-Based Reductions: The reduction of nitroarenes using metals in acidic media is a classic and reliable method. Common systems include iron powder in the presence of an acid like acetic acid or hydrochloric acid, tin (Sn) in hydrochloric acid, or zinc (Zn) in acidic conditions. These methods are generally chemoselective for the nitro group in the presence of other reducible functionalities.
Other Reducing Agents: A variety of other reagents can effect the reduction of nitro groups. Tin(II) chloride (SnCl2) offers a mild method for this transformation. Sodium hydrosulfite (Na2S2O4) can also be employed. More modern methods include the use of trichlorosilane (HSiCl3) in the presence of a tertiary amine, which provides a metal-free reduction of both aromatic and aliphatic nitro groups and is tolerant of many functional groups, including halogens.
The resulting amine, 3-amino-4-chloro-4'-fluorobenzanilide, is a valuable intermediate for further derivatization, such as diazotization followed by substitution, or acylation to form more complex amides.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Typical Conditions | Notes |
| H₂, Pd/C | Methanol or Ethanol (B145695), room temperature to mild heating | Can sometimes cause dehalogenation. |
| H₂, Raney Ni | Methanol or Ethanol, room temperature to mild heating | Often preferred for halogenated substrates to avoid dehalogenation. |
| Fe, Acetic Acid | Refluxing acetic acid | A classic and robust method. |
| Zn, Acetic Acid | Mild conditions | Provides a gentle reduction. |
| SnCl₂ | Various solvents | Mild and chemoselective. |
| HSiCl₃, Et₃N | Dichloromethane or acetonitrile | Metal-free and tolerant of many functional groups. |
Further Electrophilic Aromatic Substitution Reactions on Nitro-Substituted Rings
The nitro-substituted phenyl ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing nature of the nitro group. organicchemistrytutor.com The nitro group is a meta-director. The fluorine atom at the 4'-position is also a deactivating group, but it is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. wikipedia.orgcsbsju.edu The amide group's influence on this ring is transmitted through the carbonyl, which is deactivating.
Therefore, any further electrophilic substitution on the 4'-fluoro-3'-nitrophenyl ring would be significantly disfavored and require harsh reaction conditions. If a reaction were to occur, the position of substitution would be determined by the directing effects of the existing substituents. The nitro group directs meta to its position (the 2' and 6' positions). The fluorine atom directs ortho and para to its position (the 3' and 5' positions). The amide group, being attached to the other ring, has a negligible direct influence on the directing effects within the nitro-substituted ring. Given that the 3' position is already occupied by the nitro group, the directing effect of the fluorine would favor substitution at the 5' position. The nitro group would direct to the 2' and 6' positions. The strong deactivation by the nitro group makes predicting the outcome of such a reaction challenging, and it is likely that forcing conditions would lead to a mixture of products or decomposition.
Reactions at the Halogen Centers
The presence of both a chlorine and a fluorine atom on the two different aromatic rings provides opportunities for selective substitution reactions, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In this compound, the 4'-fluoro-3'-nitrophenyl ring is highly activated towards SNAr due to the presence of the strongly electron-withdrawing nitro group ortho and para to the fluorine atom. The 4-chlorophenyl ring, lacking such strong activation, is significantly less reactive towards nucleophilic attack.
Therefore, nucleophilic attack is expected to occur selectively at the carbon bearing the fluorine atom. Fluorine is an excellent leaving group in SNAr reactions, often being more readily displaced than chlorine. doubtnut.com This is because the rate-determining step is typically the initial attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex), and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached. libretexts.orgmdpi.com
A wide range of nucleophiles can be employed in SNAr reactions with activated aryl fluorides, including:
Amines: Reaction with primary or secondary amines would lead to the corresponding N-substituted 3'-nitrobenzanilide derivatives.
Alkoxides and Phenoxides: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides would yield the corresponding ether derivatives.
Thiols: Thiolates can displace the fluoride to form thioethers.
For example, the reaction of the related compound methyl-4-fluoro-3-nitrobenzoate with benzylamine is a known nucleophilic aromatic substitution. chegg.com Similarly, 4-fluoro-1-nitrobenzene readily undergoes SNAr with pyrrolidine. researchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The two halogen atoms in this compound offer potential sites for such reactions, including the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig amination reactions.
The relative reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl >> F. Aryl fluorides are typically the least reactive due to the strength of the C-F bond. Therefore, it is expected that palladium-catalyzed cross-coupling reactions would occur selectively at the 4-chloro position of the benzoyl moiety.
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base would lead to the formation of a new C-C bond at the 4-position of the benzoyl ring, yielding a biaryl derivative. researchgate.netnih.gov
Buchwald-Hartwig Amination: This reaction would involve the coupling of the 4-chloro position with an amine in the presence of a palladium catalyst and a strong base to form a new C-N bond. nih.gov The palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone demonstrates the feasibility of selective amination at a halogenated position in the presence of a fluorine atom on the same ring. researchgate.net
By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective cross-coupling at the chloro-substituted position while leaving the fluoro-substituted ring and the amide bond intact.
Modifications at the Amide Linkage (e.g., Hydrolysis, N-alkylation)
The amide bond in this compound is relatively stable but can be cleaved or modified under specific conditions.
Hydrolysis: Amide hydrolysis breaks the C-N bond to yield a carboxylic acid and an amine. This reaction can be carried out under either acidic or basic conditions, typically requiring heat. allen.inmasterorganicchemistry.comchemguide.co.uk
Acidic Hydrolysis: Heating the benzanilide (B160483) with a strong acid, such as aqueous hydrochloric acid or sulfuric acid, will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.com This would yield 4-chlorobenzoic acid and 4-fluoro-3-nitroaniline (B182485). The rate of acid-catalyzed hydrolysis of substituted benzamides is influenced by the electronic nature of the substituents, with electron-withdrawing groups generally accelerating the reaction. researchgate.net
Basic Hydrolysis: Heating with a strong base, such as aqueous sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. allen.in This would produce sodium 4-chlorobenzoate and 4-fluoro-3-nitroaniline.
N-Alkylation: The nitrogen atom of the amide linkage can potentially be alkylated, although this is often more challenging than the alkylation of amines. The reaction typically requires a strong base to deprotonate the amide nitrogen, forming an amidate anion, which then acts as a nucleophile towards an alkylating agent (e.g., an alkyl halide). princeton.edubeilstein-journals.org The choice of base and solvent is crucial to achieve successful N-alkylation. For example, sodium hydride in a solvent like tetrahydrofuran (THF) is a common system for deprotonating amides and related compounds for subsequent alkylation. beilstein-journals.org
Table 2: Summary of Potential Chemical Transformations
| Reaction Type | Reagent/Conditions | Product Type |
| Nitro Reduction | H₂/Catalyst, Fe/Acid, SnCl₂ | 3-Amino-4-chloro-4'-fluorobenzanilide |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiols | 3'-Nitrobenzanilide derivatives (substitution at 4'-F) |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-N-(4'-fluoro-3'-nitrophenyl)benzamide |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Amino-N-(4'-fluoro-3'-nitrophenyl)benzamide derivatives |
| Acid Hydrolysis | Strong acid, Heat | 4-Chlorobenzoic acid and 4-fluoro-3-nitroaniline |
| Base Hydrolysis | Strong base, Heat | 4-Chlorobenzoate and 4-fluoro-3-nitroaniline |
| N-Alkylation | Strong base, Alkyl halide | N-Alkyl-4-chloro-4'-fluoro-3'-nitrobenzanilide |
Synthesis of Novel Benzamide (B126) Derivatives and Analogues for Chemical Research
The strategic derivatization of this compound serves as a foundational approach for the generation of novel benzamide analogues. These new chemical entities are instrumental in various fields of chemical research, particularly in the exploration of structure-activity relationships (SAR) for the development of compounds with tailored properties. The core structure of this compound presents several reactive sites that can be selectively modified to produce a library of diverse derivatives. The primary routes for derivatization focus on the chemical transformation of the nitro group and nucleophilic substitution of the halogen substituents.
The 3'-nitro group is a key functional group for introducing structural diversity. A common and highly effective transformation is the reduction of the nitro group to a primary amine (-NH2). This reaction is typically achieved with high yield using standard reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting 3'-amino-4-chloro-4'-fluorobenzanilide is a versatile intermediate. The newly formed amino group can undergo a wide array of subsequent reactions, including:
Acylation: Reaction with various acyl chlorides or anhydrides to form a new series of amide derivatives.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These transformations allow for the systematic modification of the electronic and steric properties of this portion of the molecule, which is a crucial aspect of SAR studies.
Another significant pathway for derivatization involves the nucleophilic aromatic substitution (SNAr) of the chloro and fluoro substituents. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making the displacement of the halogen atoms feasible. A variety of nucleophiles, such as primary and secondary amines, alkoxides, and thiolates, can be employed to introduce new functional groups at the 4- and 4'-positions. The relative reactivity of the chloro and fluoro substituents can be influenced by the reaction conditions and the nature of the nucleophile, potentially allowing for selective substitution.
Detailed Research Findings
Research into the synthesis of novel benzamide derivatives often involves multi-step reaction sequences starting from a common scaffold. While specific studies commencing with this compound are not extensively detailed in publicly available literature, the synthetic strategies can be inferred from research on analogous structures, such as 4-substituted-3-nitrobenzamides and 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives nih.govnih.gov.
A representative synthetic scheme for the derivatization of this compound would first involve the reduction of the nitro group to form the key amine intermediate. This intermediate can then be reacted with a variety of reagents to generate a library of final compounds. For example, reaction with different substituted benzoyl chlorides would yield a series of N-(substituted phenyl) amides.
Below are interactive data tables outlining potential novel benzamide derivatives synthesized from this compound, based on established chemical transformations.
Table 1: Hypothetical Derivatives from 3'-Amino-4-chloro-4'-fluorobenzanilide
| Reactant | Resulting Functional Group | Hypothetical Compound Name |
| Acetyl chloride | Acetamide | N-(3'-Acetamido-4'-chloro-4-fluorobenzoyl)aniline |
| Benzenesulfonyl chloride | Benzenesulfonamide | N-(3'-(Benzenesulfonamido)-4'-chloro-4-fluorobenzoyl)aniline |
| Phenyl isocyanate | Phenylurea | N-(3'-(3-Phenylureido)-4'-chloro-4-fluorobenzoyl)aniline |
| 4-Methoxybenzoyl chloride | 4-Methoxybenzamide | N-(4-Chloro-4'-fluoro-3'-(4-methoxybenzamido)benzoyl)aniline |
| Cyclohexanecarbonyl chloride | Cyclohexanecarboxamide | N-(3'-(Cyclohexanecarboxamido)-4'-chloro-4-fluorobenzoyl)aniline |
Table 2: Hypothetical Derivatives from Nucleophilic Aromatic Substitution
| Nucleophile | Proposed Substitution Site | Hypothetical Compound Name |
| Morpholine | 4-position (displacement of Cl) | 4-(Morpholin-4-yl)-4'-fluoro-3'-nitrobenzanilide |
| Sodium methoxide | 4'-position (displacement of F) | 4-Chloro-4'-methoxy-3'-nitrobenzanilide |
| Piperidine | 4-position (displacement of Cl) | 4-(Piperidin-1-yl)-4'-fluoro-3'-nitrobenzanilide |
| Ethanethiol | 4'-position (displacement of F) | 4-Chloro-4'-(ethylthio)-3'-nitrobenzanilide |
The synthesis and characterization of such novel derivatives are essential for expanding the chemical space around the this compound scaffold. The data obtained from the analysis of these new compounds can provide valuable insights into how different functional groups influence the molecule's properties, guiding future research and development efforts.
Advanced Applications of 4 Chloro 4 Fluoro 3 Nitrobenzanilide in Chemical Research
Utilization as a Versatile Synthetic Building Block for Complex Organic Molecules
The strategic placement of chloro, fluoro, and nitro functional groups on the benzanilide (B160483) scaffold suggests that 4-Chloro-4'-fluoro-3'-nitrobenzanilide could theoretically serve as a valuable intermediate in organic synthesis. The presence of these groups offers multiple reaction sites for elaboration into more complex molecular architectures. For instance, the nitro group can be reduced to an amine, which is a key functional group for a variety of coupling reactions. The halogen substituents, chloro and fluoro, also present opportunities for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.
However, a comprehensive search of chemical literature reveals a lack of published studies that specifically utilize this compound as a starting material or key intermediate in the synthesis of complex organic molecules. While the synthesis of related halogenated nitroaromatic compounds and their subsequent use as synthetic precursors is well-documented, the specific application of this benzanilide derivative in multistep total synthesis or the development of novel synthetic methodologies has not been reported.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction Type | Potential Product Moiety |
| Nitro (-NO2) | Reduction | Amino (-NH2) |
| Chloro (-Cl) | Nucleophilic Aromatic Substitution | Various substituted phenyls |
| Chloro (-Cl) | Cross-coupling (e.g., Suzuki) | Biaryl systems |
| Fluoro (-F) | Nucleophilic Aromatic Substitution | Various substituted phenyls |
| Amide (-CONH-) | Hydrolysis | Carboxylic acid and amine |
Note: This table represents theoretical possibilities based on the functional groups present in the molecule. No specific experimental data for these transformations on this compound is currently available in the literature.
Development of Molecular Probes for Mechanistic Chemical Biology Investigations
Molecular probes are essential tools in chemical biology for the investigation of biological processes at the molecular level. The structural characteristics of this compound, such as its aromatic rings and polar functional groups, could in principle be exploited for the design of such probes. For example, the nitroaromatic moiety is known to be a fluorogenic quencher, and its reduction in specific biological environments could lead to a fluorescent signal. This property is often utilized in the design of probes for detecting enzymatic activity or specific cellular conditions.
Nevertheless, there are no published research articles or patents that describe the development or application of this compound as a molecular probe. The synthesis of fluorescent dyes and probes often involves similar aromatic scaffolds, but the specific use of this compound for such purposes has not been explored or reported in the scientific literature.
Table 2: Hypothetical Design Features of a Molecular Probe Based on this compound
| Feature | Potential Role in a Molecular Probe | Status of Research |
| Nitroaromatic Core | Fluorescence quenching, recognition element | No data available |
| Halogen Atoms | Tuning of electronic properties, site for linker attachment | No data available |
| Benzanilide Backbone | Rigid scaffold for defined geometry | No data available |
Exploration in Materials Science for Specialty Chemical Development
In materials science, halogenated and nitro-substituted aromatic compounds are often investigated for the development of specialty polymers and materials with enhanced properties such as thermal stability, flame retardancy, and specific electronic characteristics. The incorporation of chlorine and fluorine into a polymer backbone can significantly alter its physical and chemical properties.
Despite these general trends, there is no specific research that details the use of this compound in the field of materials science. Its potential as a monomer for polymerization or as an additive to modify the properties of existing materials has not been investigated in any published studies. Therefore, its role in the development of specialty chemicals for materials science applications remains unexplored.
Table 3: Potential Applications in Materials Science
| Application Area | Rationale for Potential Use | Published Research |
| High-Performance Polymers | Incorporation of halogen and nitro groups for thermal stability | Not Available |
| Flame Retardant Materials | Presence of halogen atoms | Not Available |
| Organic Electronics | Electron-withdrawing groups for n-type semiconductor properties | Not Available |
Q & A
Basic: What are the recommended synthetic routes for 4-Chloro-4'-fluoro-3'-nitrobenzanilide?
The synthesis typically involves a multi-step approach:
Nitration and Halogenation : Introduce the nitro group at the 3'-position via electrophilic aromatic nitration, followed by chlorination at the 4-position using reagents like chlorosulfonic acid or thionyl chloride. Fluorination at the 4'-position may employ nucleophilic aromatic substitution (e.g., using KF in the presence of a copper catalyst) .
Amidation : Couple the resulting 4-chloro-4'-fluoro-3'-nitrobenzoic acid with aniline derivatives using coupling agents like EDCl/HOBt or DCC to form the benzanilide backbone .
Purification : Recrystallization or column chromatography ensures purity, with solvent selection (e.g., ethanol or DCM/hexane) guided by solubility studies .
Basic: What spectroscopic and analytical methods are optimal for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromatic proton environments. Fluorine-19 NMR resolves the electronic effects of the fluoro group .
- IR Spectroscopy : Identification of amide C=O stretches (~1650 cm) and nitro group vibrations (~1520 cm) .
- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 323.04) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric effects from ortho-substituents .
Advanced: How can researchers resolve contradictory spectral data during structural elucidation?
Contradictions in spectral assignments (e.g., overlapping NMR peaks or ambiguous NOE correlations) require:
- 2D NMR Techniques : HSQC and HMBC to correlate H-C couplings and confirm connectivity .
- Computational Modeling : DFT calculations (e.g., using Gaussian) to predict chemical shifts and compare with experimental data .
- Isotopic Labeling : N-labeled analogs to clarify nitro group interactions in complex spectra .
Advanced: What mechanistic insights exist regarding substituent effects on the compound’s reactivity?
The electron-withdrawing nitro and chloro groups deactivate the aromatic ring, directing electrophilic attacks to specific positions. Studies on analogous compounds (e.g., 3-nitro-4-chlorobenzotrifluoride) reveal:
- Kinetic Studies : Fluorine’s ortho-directing effect enhances regioselectivity in subsequent reactions, validated via Hammett plots .
- Electrochemical Analysis : Cyclic voltammetry demonstrates nitro group reduction potentials shift with chloro/fluoro substituents, impacting catalytic hydrogenation pathways .
Advanced: How should discrepancies in reported physical properties (e.g., melting points) be addressed?
Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:
- Controlled Recrystallization : Systematic screening of solvents (e.g., ethanol vs. acetonitrile) to isolate pure polymorphs .
- Thermogravimetric Analysis (TGA) : Differentiate between decomposition and melting events .
- Collaborative Validation : Cross-laboratory replication using standardized protocols (e.g., IUPAC guidelines) .
Advanced: What strategies optimize the compound’s stability in long-term storage?
- Degradation Studies : Accelerated aging under varying pH, temperature, and light conditions identifies degradation products (e.g., hydrolysis of the amide bond) .
- Stabilizers : Addition of antioxidants (e.g., BHT) or storage in amber vials under inert gas (N) minimizes photooxidation .
Advanced: How can computational tools predict the compound’s biological activity?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., kinase enzymes) evaluates binding affinity, leveraging the nitro group’s electron-deficient nature .
- QSAR Models : Correlate substituent electronic parameters (σ, σ) with activity data from analogous benzanilides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
